5-(4-Acetamidophenyl)pyrazin-2(1H)-one
5-(4-Acetamidophenyl)pyrazin-2(1H)-one
Inhibitor of phosphodiesterase type III (PDE3); High Quality Biochemicals for Research Uses
Brand Name:
Vulcanchem
CAS No.:
89541-55-9
VCID:
VC0005946
InChI:
InChI=1S/C12H11N3O2/c1-8(16)15-10-4-2-9(3-5-10)11-6-14-12(17)7-13-11/h2-6H,7H2,1H3,(H,15,16)
SMILES:
CC(=O)NC1=CC=C(C=C1)C2=NCC(=O)N=C2
Molecular Formula:
C12-H11-N3-O2
Molecular Weight:
229.23 g/mol
5-(4-Acetamidophenyl)pyrazin-2(1H)-one
CAS No.: 89541-55-9
Inhibitors
VCID: VC0005946
Molecular Formula: C12-H11-N3-O2
Molecular Weight: 229.23 g/mol
CAS No. | 89541-55-9 |
---|---|
Product Name | 5-(4-Acetamidophenyl)pyrazin-2(1H)-one |
Molecular Formula | C12-H11-N3-O2 |
Molecular Weight | 229.23 g/mol |
IUPAC Name | N-[4-(3-oxo-2H-pyrazin-6-yl)phenyl]acetamide |
Standard InChI | InChI=1S/C12H11N3O2/c1-8(16)15-10-4-2-9(3-5-10)11-6-14-12(17)7-13-11/h2-6H,7H2,1H3,(H,15,16) |
Standard InChIKey | VZXIAVMLJCJLPP-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC=C(C=C1)C2=NCC(=O)N=C2 |
Canonical SMILES | CC(=O)NC1=CC=C(C=C1)C2=NCC(=O)N=C2 |
Description | Inhibitor of phosphodiesterase type III (PDE3); High Quality Biochemicals for Research Uses |
Synonyms | 5-(4-acetamidophenyl)pyrazin-2(1H)-one SK and F 94120 SK and F-94120 SKF 94120 |
PubChem Compound | 123682 |
Last Modified | Nov 11 2021 |
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